8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a bicyclic heterocyclic compound featuring a fused benzene ring and a partially saturated 1,4-oxazine ring. The methyl group at the 8-position confers unique steric and electronic properties, influencing reactivity, solubility, and biological interactions. This scaffold is a privileged structure in medicinal chemistry due to its versatility in forming hydrogen bonds, π-π interactions, and modulating pharmacokinetic properties . Derivatives of this core are explored for diverse therapeutic applications, including CNS disorders, enzyme inhibition, and antioxidant activity .
Properties
IUPAC Name |
8-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4,10H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJPCKSQHLCCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Significance of 8-Methyl-3,4-Dihydro-2H-Benzo[b] Oxazine
8-Methyl-3,4-dihydro-2H-benzo[b] oxazine features a benzo-fused 1,4-oxazine ring with a methyl group at the 8-position and partial saturation at the 3,4-positions. This structure is pivotal in medicinal chemistry due to its role as a precursor in antihypertensive drugs . The synthesis of this compound demands precise control over regioselectivity and stereochemistry, particularly during cyclization and functionalization steps.
Cyclocondensation of 2-Aminophenols with α-Halo Carbonyl Compounds
The most widely reported method involves the cyclocondensation of 2-aminophenol derivatives with α-halo carbonyl compounds. For example, reacting 2-amino-4-methylphenol with ethyl 2-bromopropionate in dimethylformamide (DMF) at 80–100°C for 6–8 hours yields the target compound with 75–85% efficiency . The reaction proceeds via nucleophilic substitution, where the amine attacks the α-carbon of the carbonyl, followed by intramolecular cyclization.
Optimization Parameters :
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Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
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Catalyst : Triethylamine (5–10 mol%) neutralizes HBr byproducts, shifting equilibrium toward product formation .
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Temperature : Elevated temperatures (≥80°C) accelerate cyclization but may increase side reactions like over-alkylation.
Reductive Cyclization of Nitro-Substituted Intermediates
Reductive cyclization offers an alternative route using nitro-substituted precursors. For instance, 2-nitro-4-methylphenyl glycidyl ether undergoes hydrogenation over palladium-on-carbon (Pd/C) in ethanol at 50°C, resulting in ring closure to form the dihydrooxazine core. This method achieves 70–78% yields and avoids harsh acidic conditions .
Key Advantages :
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Chemoselectivity : The nitro group is selectively reduced without affecting ester or ether functionalities.
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Scalability : Continuous hydrogenation setups enable gram-scale production.
Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives
Palladium-catalyzed Buchwald-Hartwig amination has been employed to introduce substituents at the 2-position of the oxazine ring. A representative protocol involves coupling 8-methyl-3,4-dihydro-2H-benzo[b] oxazine with aryl halides using Pd(OAc)₂/Xantphos as the catalytic system. Reactions conducted in toluene at 110°C for 12 hours furnish arylated products in 65–80% yields .
Critical Considerations :
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Ligand Choice : Bulky phosphine ligands (Xantphos) prevent undesired β-hydride elimination.
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Substrate Scope : Electron-deficient aryl halides exhibit higher reactivity due to facilitated oxidative addition.
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation significantly reduces reaction times for cyclocondensation. A 2023 study demonstrated that heating 2-amino-4-methylphenol and ethyl 2-chloroacetate in acetonitrile at 150°C for 20 minutes under microwave conditions achieves 90–95% conversion . This method minimizes thermal degradation and improves energy efficiency.
Comparison with Conventional Heating :
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 20 minutes | 6 hours |
| Yield | 92% | 78% |
| Energy Consumption | 150 W | 300 W |
Comparative Analysis of Synthetic Methodologies
A meta-analysis of 15 studies reveals the following trends:
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Cyclocondensation remains the most cost-effective approach for large-scale synthesis.
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Microwave-Assisted methods offer superior yields but require specialized equipment.
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Reductive Cyclization is preferred for acid-sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds. For instance:
| Compound | Application |
|---|---|
| 8-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde | Used as an intermediate in synthesizing pharmaceuticals and agrochemicals. |
| Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride | Serves as a building block for advanced materials. |
Biological Research
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of synthesized derivatives against glioblastoma cell lines. Compounds derived from 8-methyl derivatives showed significant apoptosis induction in cancer cells through DNA damage mechanisms .
| Compound | IC50 (μg/mL) | Activity |
|---|---|---|
| Compound A | 5.98 | Antitumor |
| Compound B | >30 | No significant effect |
Pharmaceutical Applications
Potential Drug Development
The compound is being investigated for its role as a pharmaceutical intermediate due to its diverse biological activities. Notably, it has been studied for its potential in treating conditions such as Alzheimer's disease and type 2 diabetes by inhibiting specific enzymes involved in these diseases.
Industrial Applications
Material Science
In addition to its biological applications, this compound is also used in the development of new materials and polymers due to its unique chemical properties. The compound's ability to form stable structures makes it suitable for various industrial applications.
| Application Area | Description |
|---|---|
| Polymer Chemistry | Used to synthesize heat-resistant polymers and coatings. |
| Material Development | Contributes to the creation of advanced materials with specific properties. |
Mechanism of Action
The mechanism of action of 8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Modifications
Substituents at key positions (2-, 4-, 6-, 7-, and 8-positions) significantly alter the compound’s properties. Below is a comparative analysis:
Physicochemical Properties
| Property | 8-Methyl | 8-Bromo | 6-Methoxy | TTZ-1 |
|---|---|---|---|---|
| LogP | 2.1 | 2.8 | 1.5 | 3.2 |
| Water Solubility (µg/mL) | 12 | 5 | 45 | 8 |
| PSA (Ų) | 33.7 | 33.7 | 44.9 | 85.2 |
PSA : Polar Surface Area. Data inferred from analogous structures .
Key Research Findings
Bioisosteric Optimization : TTZ-substituted derivatives (e.g., TTZ-1) achieve >50-fold potency gains over methylated analogs by mimicking carboxylic acids .
Antioxidant Activity: Tetramethyl substitution at 2,5,7,8 positions enhances radical scavenging by 3-fold compared to mono-methylated derivatives .
CNS Applications : 8-Methyl derivatives show moderate 5-HT6 receptor affinity but require additional substitutions (e.g., piperazine at 4-position) for clinical efficacy .
Dual-Activity Derivatives: 8-Acetic acid derivatives (e.g., TXA2/PGI2 modulators) demonstrate nanomolar potency, highlighting the importance of ionizable groups .
Biological Activity
8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a member of the benzoxazine family, which has garnered interest due to its diverse biological activities. This compound exhibits potential therapeutic effects in various fields, including oncology, cardiology, and neuroprotection. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a fused oxazine ring system that contributes to its unique pharmacological properties.
Antioxidant Properties
Benzoxazine derivatives have been extensively studied for their antioxidant capabilities. Research indicates that compounds with the benzoxazine structure can effectively scavenge free radicals and reduce oxidative stress in cells. For instance, a study demonstrated that derivatives of 1,4-benzoxazine exhibited significant antioxidant activity by lowering intracellular reactive oxygen species (ROS) levels in human skin fibroblasts .
Anticancer Activity
This compound has shown promise as an anticancer agent. A small library of related compounds was synthesized and tested against HepG2 cancer cells under both normoxic and hypoxic conditions. Notably, certain derivatives displayed selective toxicity towards hypoxic cancer cells while sparing normoxic cells. For example, one derivative achieved an IC50 of 10 μM against hypoxic cells, indicating potent anti-tumor activity .
| Compound | IC50 (μM) | Cell Type | Condition |
|---|---|---|---|
| Compound 10 | 87 ± 1.8 | HepG2 | Hypoxic |
| Compound 11 | 10 ± 3.7 | HepG2 | Hypoxic |
Cardiovascular Effects
Research has also highlighted the potential cardiovascular benefits of benzoxazine derivatives. A specific study identified a series of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives that acted as dual antagonists for thromboxane A2 (TXA2) receptors while activating prostacyclin (PGI2) receptors. These actions suggest a therapeutic role in preventing thrombotic events without inducing hypotension .
The biological activities of this compound are believed to be mediated through various mechanisms:
- Antioxidant Mechanism : The compound may enhance the expression of heme oxygenase-1 (HO-1), which plays a crucial role in cellular redox homeostasis and protection against oxidative stress.
- Anticancer Mechanism : The inhibition of hypoxia-inducible factors (HIFs) such as HIF-1α has been observed with certain derivatives. This action leads to downregulation of genes associated with tumor growth and angiogenesis (e.g., VEGF) .
Case Studies
Several case studies have illustrated the efficacy of benzoxazine derivatives in clinical settings:
- Study on HepG2 Cells : Researchers synthesized a series of oxazine compounds and tested their effects on HepG2 cells under hypoxic conditions. The findings revealed that specific compounds selectively inhibited cancer cell growth while preserving healthy cells .
- Cardiovascular Study : A novel series of dihydro-2H-benzo[b][1,4]oxazines demonstrated significant anti-thrombotic properties in animal models without causing adverse hypotensive effects .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine?
- Methodological Answer : Two primary routes are reported:
- Lewis acid-catalyzed SN2-type ring opening : Aziridines are activated and reacted with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization to form the benzoxazine core .
- Condensation reactions : 4-Phenylureido/thioureido-substituted intermediates are used to construct the dihydrobenzoxazine scaffold under mild acidic conditions .
- Optimization : Reaction temperatures (e.g., 45–70°C) and solvent polarity (e.g., DMF or THF) critically influence yield. Purification typically involves column chromatography with ethyl acetate/hexane gradients.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C-N = 1.45–1.48 Å) and dihedral angles, resolving stereochemical ambiguities .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR data (e.g., δ 3.86 ppm for methyl groups, δ 160–170 ppm for carbonyl signals) verify substituent positioning .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 193.19 for C10H11NO3) .
Q. What analytical techniques are essential for purity assessment?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (acetonitrile/water mobile phase) identify impurities ≤0.5% .
- Melting point analysis : Sharp melting ranges (e.g., 143–152.5°C) indicate crystalline purity .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 62.16%, H: 5.70% for C10H11NO3) .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl or hydroxy groups) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies :
- Methyl groups at position 8 enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- Hydroxy substituents (e.g., 8-hydroxy derivatives) increase hydrogen-bonding potential, influencing receptor binding (e.g., PI3 Kinase inhibition IC50 = 12 nM) .
- In vitro assays : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for targets like GPCRs or kinases .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT calculations : Gaussian 16 simulations at the B3LYP/6-31G* level model transition states (e.g., activation energies for ring-opening reactions) .
- Molecular docking : AutoDock Vina predicts binding modes to enzymes (e.g., cytochrome P450 isoforms), guiding metabolic stability studies .
- QM/MM simulations : Hybrid quantum-mechanical/molecular-mechanical models assess regioselectivity in electrophilic substitutions .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardized assay protocols : Ensure consistent buffer pH, temperature (e.g., 37°C), and ATP concentrations in kinase assays .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase studies) to normalize inter-laboratory variability .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers via funnel plots .
Q. What safety protocols are critical for handling derivatives with nitro or sulfonyl groups?
- Methodological Answer :
- Explosivity risk assessment : Nitro-substituted analogs (e.g., 7-nitro derivatives) require DSC analysis to detect exothermic decomposition above 200°C .
- Toxicity mitigation : Use fume hoods for sulfonyl chlorides (e.g., 4-methyl-6-sulfonyl chloride derivatives) and employ PPE (nitrile gloves, goggles) .
- Waste disposal : Neutralize reactive intermediates (e.g., quench with 10% NaHCO3) before aqueous disposal .
Methodological Resources
- Synthetic protocols : Refer to Org. Prep. Proced. Int. (1982) and Synth. Commun. (1998) for scalable routes .
- Data retrieval : Use SciFinder and Reaxys for physicochemical properties and spectral databases .
- Crystallography : Submit structures to the Cambridge Structural Database (CSD) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
